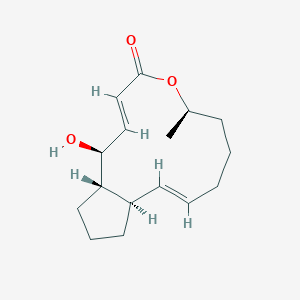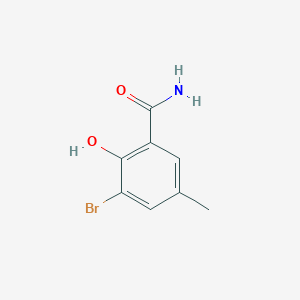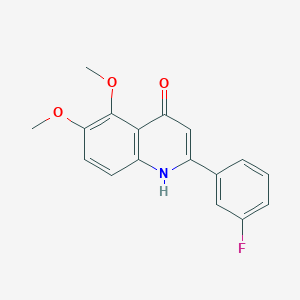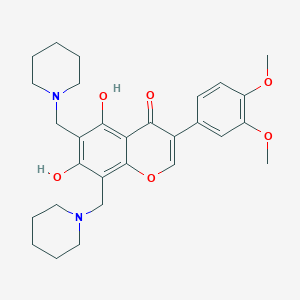
Brefeldin-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brefeldin-C is a macrolide antibiotic produced by various fungal species, including Penicillium brefeldianum. It is structurally related to brefeldin-A and has been studied for its biological activities, including its potential as an anticancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Brefeldin-C can be synthesized through an enantioselective radical hydroalkynylation process starting from 2-furanylcyclopentene. This method introduces the two cyclopentane stereocenters in a single step and involves a series of eight steps with six product purifications, resulting in an overall yield of 18% .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using fungal strains such as Penicillium brefeldianum. The fermentation conditions are optimized to maximize the yield of the compound, and high-performance liquid chromatography (HPLC) is used for rapid quantitation during the fermentation process .
Análisis De Reacciones Químicas
Types of Reactions
Brefeldin-C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include enantioselective hydroboration agents, radical initiators, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and controlled temperatures to ensure high yields and selectivity .
Major Products
The major products formed from the reactions involving this compound include various analogs with modified biological activities. These analogs are studied for their potential therapeutic applications, particularly in cancer treatment .
Aplicaciones Científicas De Investigación
Brefeldin-C has been extensively studied for its scientific research applications in various fields:
Mecanismo De Acción
Brefeldin-C exerts its effects by targeting specific molecular pathways involved in protein trafficking. It inhibits the function of Sec7-type GTP-exchange factors, which are responsible for activating small GTPases like Arf1. This inhibition disrupts the formation of transport vesicles and affects the Golgi apparatus, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Brefeldin-A: A closely related macrolide with similar biological activities but different structural features.
Cyanein: Another macrolide antibiotic with antifungal properties.
Uniqueness
This compound is unique due to its specific enantioselective synthesis route and its distinct biological activities. Its ability to disrupt protein trafficking and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1 |
Clave InChI |
DDFOHHVPBOQQDW-FUDLCGMLSA-N |
SMILES isomérico |
C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O |
SMILES canónico |
CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(3-ethoxypropyl)-3'-(2-hydroxyphenyl)-1-methyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14095653.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)





![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095702.png)

![2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid](/img/structure/B14095721.png)
![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095727.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
